(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C16H26ClN7O and its molecular weight is 367.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone hydrochloride is a synthetic derivative that incorporates multiple pharmacophores known for their biological activities. This article delves into its biological activity, including cytotoxicity, anti-tumor effects, and potential mechanisms of action.
Chemical Structure
The compound can be broken down into several key components:
- Pyrazole Ring : Known for its diverse biological properties.
- Triazole Ring : Often associated with antifungal and anticancer activities.
- Diazepane Moiety : Contributes to the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing pyrazole and triazole moieties exhibit significant biological activities, including anticancer and antimicrobial effects. The specific compound has shown promising results in various studies.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of similar pyrazole derivatives. For instance, a study on 1-(Aryl)-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime derivatives demonstrated cytotoxicity against cancer cell lines with IC50 values ranging from 5.13 µM to 8.34 µM . This suggests that the compound may also exhibit similar or enhanced cytotoxic properties.
The mechanism of action for compounds with similar structures often involves:
- Induction of apoptosis in cancer cells.
- Cell cycle arrest at specific phases (G0/G1 or G2/M).
Flow cytometry analysis in related studies indicated that certain derivatives induce apoptosis through the activation of caspases and mitochondrial pathways .
Case Studies
Several case studies have highlighted the potential of pyrazole derivatives in treating various cancers:
- Study on Glioma Cells : A derivative with structural similarity to the target compound showed significant cytotoxicity against C6 glioma cells, with a mechanism involving apoptosis and cell cycle arrest .
- Anti-Tubercular Activity : Other studies have explored the anti-tubercular properties of pyrazole derivatives, indicating that structural modifications can lead to enhanced activity against Mycobacterium tuberculosis . This suggests that the compound may possess broad-spectrum antimicrobial properties.
Data Tables
Here is a summary table showcasing relevant findings related to the biological activity of pyrazole derivatives:
Compound Structure | IC50 (µM) | Cell Line | Mechanism of Action |
---|---|---|---|
5f (similar) | 5.13 | C6 | Apoptosis |
5-FU | 8.34 | C6 | Apoptosis |
Triazole derivative | 3.73 | Mtb | Cell wall synthesis inhibition |
Properties
IUPAC Name |
[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepan-1-yl]-(1-methyltriazol-4-yl)methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O.ClH/c1-13-11-14(2)23(18-13)10-8-21-5-4-6-22(9-7-21)16(24)15-12-20(3)19-17-15;/h11-12H,4-10H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAALJFTZUZAIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCCN(CC2)C(=O)C3=CN(N=N3)C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.